molecular formula C25H26ClN5O4S B2622571 ETHYL 1-[7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-4-CARBOXYLATE CAS No. 893788-80-2

ETHYL 1-[7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-4-CARBOXYLATE

Cat. No.: B2622571
CAS No.: 893788-80-2
M. Wt: 528.02
InChI Key: DTLFTOVNXQIWQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 1-[7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-4-CARBOXYLATE is a triazoloquinazoline derivative featuring a 7-chloro substituent, a 4-ethylbenzenesulfonyl group at position 3, and an ethyl piperidine-4-carboxylate moiety at position 5.

Properties

IUPAC Name

ethyl 1-[7-chloro-3-(4-ethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN5O4S/c1-3-16-5-8-19(9-6-16)36(33,34)24-23-27-22(30-13-11-17(12-14-30)25(32)35-4-2)20-15-18(26)7-10-21(20)31(23)29-28-24/h5-10,15,17H,3-4,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLFTOVNXQIWQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)N5CCC(CC5)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

ETHYL 1-[7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-4-CARBOXYLATE undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonyl positions, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Mechanism of Action

The mechanism of action of ETHYL 1-[7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Table 1: Core Heterocyclic Systems and Substituents
Compound Name Core Structure Position 3 Substituent Position 5 Substituent Position 7 Substituent
Target Compound Triazolo[1,5-a]quinazoline 4-Ethylbenzenesulfonyl Ethyl piperidine-4-carboxylate Chloro
ETHYL 4-METHYL-5-OXO-4,5-DIHYDRO[1,2,3]TRIAZOLO[1,5-A]QUINAZOLINE-3-CARBOXYLATE Triazolo[1,5-a]quinazoline Methyl Ethyl carboxylate None
3-(BENZENESULFONYL)-N-(4-ETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE Triazolo[1,5-a]quinazoline Benzenesulfonyl 4-Ethoxyphenylamine None
1-[8-CHLORO-1-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL]TETRAHYDRO-4(1H)-PYRIDINONE Triazolo[4,3-a]quinoxaline Trifluoromethyl Tetrahydropyridinone Chloro

Key Observations :

  • The 7-chloro substituent introduces electron-withdrawing effects, contrasting with methyl or unsubstituted analogs (e.g., ), which may alter electronic distribution and receptor interactions.
  • The piperidine-4-carboxylate group at position 5 differs from amine () or pyridinone () substituents, affecting solubility and metabolic pathways.

Substituent Effects on Pharmacokinetics

Table 2: Predicted Physicochemical Properties
Compound Name Molecular Weight (g/mol) Predicted pKa LogP (Lipophilicity) Solubility (mg/mL)
Target Compound ~550 (estimated) 2.56–3.0* 3.8–4.2* 0.01–0.1*
ETHYL 4-(4,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL)PIPERAZINE-1-CARBOXYLATE 332.4 2.56 1.2 0.5–1.0
3-(BENZENESULFONYL)-N-(4-ETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE ~480 (estimated) 3.0–3.5 2.5–3.0 0.05–0.2

*Estimated based on structural analogs.

Key Observations :

  • The target compound’s higher molecular weight (~550 vs. 332.4 in ) suggests reduced solubility, mitigated by the ethyl carboxylate ester, which may enhance membrane permeability.
  • The 4-ethylbenzenesulfonyl group increases LogP compared to methyl or unsubstituted analogs, favoring hydrophobic interactions in target binding .
  • Piperidine vs. piperazine () impacts basicity: piperidine (pKa ~10) is less basic than piperazine (pKa ~9.8 and ~5.6 for second N), altering ionization under physiological conditions.

Biological Activity

Ethyl 1-[7-chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxylate is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antitumor, antimicrobial, and anti-inflammatory activities, as well as insights from recent research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C23H22ClN5O4S. It features a complex structure that includes a piperidine ring and a triazoloquinazoline moiety, which are known to contribute to its biological activities.

Antitumor Activity

Recent studies have indicated that derivatives of the triazoloquinazoline scaffold exhibit significant antitumor properties. For instance, compounds synthesized from the [1,2,4]triazolo[4,3-a]quinazoline series have been tested against various cancer cell lines. One study demonstrated that certain derivatives showed promising growth inhibition against cancer cell lines, suggesting potential as anticancer agents .

CompoundCell Line TestedInhibition Rate (%)Reference
4aMCF-769
4bHeLa62
4cA54975

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. The presence of the sulfonyl group in the structure enhances its interaction with bacterial enzymes and cell membranes. Preliminary tests showed that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is linked to its ability to inhibit pro-inflammatory cytokines. Research suggests that triazoloquinazolines can modulate inflammatory pathways, making them candidates for further investigation in inflammatory disease models .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and inflammation.
  • Modulation of Signaling Pathways : It likely affects signaling pathways related to apoptosis and inflammation.
  • Interaction with DNA : Some studies suggest that similar compounds can intercalate with DNA, disrupting replication in cancer cells.

Case Studies

Several case studies highlight the efficacy of related compounds in clinical settings:

  • Case Study on Anticancer Effects : In a clinical trial involving patients with advanced solid tumors treated with a related triazoloquinazoline derivative, significant tumor reduction was observed in 30% of participants .
  • Case Study on Antimicrobial Efficacy : A study assessing the antimicrobial effects of sulfonamide derivatives showed that compounds with similar structures reduced bacterial load significantly in infected animal models .

Q & A

Q. What are the standard synthetic routes for synthesizing this compound, and what key reaction conditions are required?

The synthesis typically involves multi-step reactions, including:

  • Quinazoline core formation : Cyclocondensation of substituted anthranilic acid derivatives with urea or thiourea under acidic conditions.
  • Triazole ring introduction : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for [1,2,3]triazolo fusion.
  • Sulfonylation : Reaction with 4-ethylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine or DMAP) to install the sulfonyl group.
  • Piperidine-carboxylate coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperidine-4-carboxylate moiety.

Critical conditions :

  • Temperature control (80–120°C for cyclocondensation).
  • Catalysts (e.g., Cu(I) for CuAAC).
  • Solvent selection (DMF or THF for sulfonylation).

Reference Table :

StepReagents/ConditionsYield (%)Key Challenges
Quinazoline formationHCl (conc.), reflux60–70By-product formation due to over-oxidation
Triazole fusionCuSO₄·5H₂O, sodium ascorbate, RT75–85Steric hindrance at C3 position
Sulfonylation4-Et-benzenesulfonyl chloride, pyridine, 0°C50–60Competing hydrolysis
Piperidine couplingK₂CO₃, DMF, 80°C40–50Low regioselectivity

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

  • X-ray crystallography : Resolves the 3D structure, confirming the triazoloquinazoline core and sulfonyl-piperidine orientation (e.g., bond angles and torsional strain analysis) .
  • NMR spectroscopy :
  • ¹H/¹³C NMR : Assigns protons and carbons, e.g., distinguishing quinazoline C7-Cl (δ ~160 ppm in ¹³C) from piperidine carbons (δ ~45–55 ppm).
  • 2D experiments (COSY, NOESY) : Validates spatial proximity of the ethylbenzenesulfonyl group to the triazole ring.
    • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm error).

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the sulfonylation step?

Methodological approach :

  • DoE (Design of Experiments) : Vary temperature, solvent polarity, and base strength to identify optimal parameters. For example, replacing pyridine with DMAP increases sulfonyl group incorporation by 15–20% due to enhanced nucleophilicity .
  • In situ monitoring : Use FTIR or HPLC to track sulfonyl chloride consumption and intermediate stability.
  • By-product analysis : Identify hydrolysis products via LC-MS and adjust moisture levels (e.g., molecular sieves in anhydrous DMF) .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., kinases)?

  • Molecular docking : Use AutoDock Vina to model binding to ATP-binding pockets, focusing on the triazole ring’s π-π stacking and sulfonyl group’s hydrogen bonding.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-target complex. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA calculations) .
  • Pharmacophore modeling : Map essential features (e.g., hydrophobic regions from the ethylbenzene group) using Schrödinger’s Phase .

Q. How can contradictions in pharmacological data (e.g., varying IC₅₀ values across studies) be resolved?

Analytical framework :

  • Assay standardization : Compare cell lines (e.g., HEK293 vs. HeLa) and incubation times. For instance, longer exposure (72h vs. 24h) may increase cytotoxicity due to metabolite accumulation .
  • Metabolic stability testing : Use liver microsomes to identify active/inactive metabolites interfering with activity measurements.
  • Data normalization : Apply Z-score or Grubbs’ test to exclude outliers in dose-response curves .

Reference Table : Contradiction Analysis Case Study

StudyIC₅₀ (μM)Cell LineKey VariablesResolution Strategy
A0.5HEK29324h incubationRepeat with 48h/72h
B5.2HeLaSerum-free mediaTest with 10% FBS
C1.8HepG2Metabolite interferenceMicrosomal assay

Methodological Guidance

  • Experimental design : Prioritize orthogonal techniques (e.g., XRD + NMR) for structural validation to avoid misassignment .
  • Safety protocols : Use fume hoods and PPE when handling chlorinated intermediates (e.g., C7-Cl derivatives) to mitigate toxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.